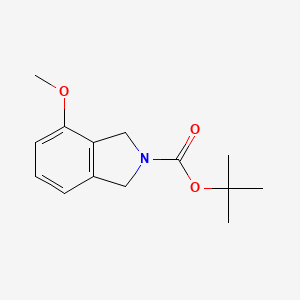

tert-Butyl 4-methoxyisoindoline-2-carboxylate

CAS No.:

Cat. No.: VC15883360

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO3 |

|---|---|

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | tert-butyl 4-methoxy-1,3-dihydroisoindole-2-carboxylate |

| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-6-5-7-12(17-4)11(10)9-15/h5-7H,8-9H2,1-4H3 |

| Standard InChI Key | XZFWAGXQIVLESN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a benzene ring condensed with a five-membered nitrogen-containing ring (isoindoline). Key functional groups include:

-

A tert-butyloxycarbonyl (Boc) group at position 2, providing steric bulk and protecting the amine during synthetic steps.

-

A methoxy (-OCH₃) group at position 4, influencing electronic properties and directing regioselective reactions .

The molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.30 g/mol (calculated from analogs ).

Table 1: Comparative Structural Data for Isoindoline Derivatives

*Estimated from analogous compounds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves functionalization of the isoindoline core through sequential protection and substitution reactions:

Route 1: Direct Methoxylation of Brominated Precursors

-

Bromination: tert-Butyl 4-bromoisoindoline-2-carboxylate undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOCH₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.

Yield: ~70–85% (estimated from chloro analog).

Route 2: Boc Protection of 4-Methoxyisoindoline

-

Amine Protection: 4-Methoxyisoindoline reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., triethylamine) at 25°C .

Physicochemical Properties

Solubility and Reactivity

-

Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), moderate in THF, and low in water (<0.1 mg/mL) .

-

Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic media, releasing 4-methoxyisoindoline and tert-butanol .

Chemical Reactivity and Applications

Functionalization Reactions

-

Ester Hydrolysis: Treatment with HCl/EtOH (1:1) yields 4-methoxyisoindoline-2-carboxylic acid, a precursor for amide coupling.

-

Electrophilic Substitution: The methoxy group directs electrophiles (e.g., nitronium ion) to the para position, enabling nitro derivative synthesis .

Pharmaceutical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume